Clemizole penicillin is a combination drug designed to provide both the antibacterial action of penicillin G and the antihistamine effects of clemizole. [, , , , , , ] While specific details on its classification are limited in the provided literature, its primary role in scientific research appears to be focused on its potential as an anti-syphilitic agent. [, , , , , , ]
Clemizole penicillin is a compound that combines the properties of clemizole, an H1 antagonist, with benzylpenicillin, a beta-lactam antibiotic. Originally developed for its antihistamine effects, clemizole has gained attention for its potential antiviral properties, particularly against hepatitis C virus. The compound is classified under the anatomical therapeutic chemical classification system as an antibacterial agent and is noted for its role in inhibiting certain ion channels and viral proteins.
Clemizole penicillin is synthesized from clemizole and benzylpenicillin, leveraging the pharmacological benefits of both components. The compound has been studied for its interactions with various biological targets and its therapeutic applications in treating viral infections and bacterial diseases.
Clemizole penicillin is synthesized through a chemical reaction that combines clemizole with benzylpenicillin. The synthesis involves the formation of a salt or complex that retains the biological activity of both parent compounds.
The synthesis typically includes:
Clemizole penicillin has a molecular formula of and a molecular mass of approximately 635.23 g/mol.
The structure consists of:
Clemizole penicillin participates in various chemical reactions that can influence its pharmacological efficacy.
Clemizole penicillin exhibits a dual mechanism of action due to its unique structure.
Clemizole penicillin possesses distinct physical and chemical properties that influence its behavior in biological systems.
Clemizole penicillin has several scientific uses stemming from its unique properties:
Clemizole penicillin is a novel molecular complex combining the antibiotic agent penicillin G (benzylpenicillin) with the antihistamine clemizole. Chemically, it is represented by the molecular formula C₁₉H₂₀ClN₃·C₁₆H₁₈N₂O₄S and a molecular weight of 660.225 g/mol [3] [9]. The structure features penicillin G—a β-lactam antibiotic characterized by a reactive four-membered β-lactam ring essential for its antibacterial activity—covalently linked to clemizole, a benzimidazole-derived H₁ histamine receptor antagonist [3] [7]. This hybrid falls under the category of combination chemotherapeutic agents, designed to leverage synergistic pharmacological effects beyond standalone antibiotic therapy. Its stereochemistry includes three defined stereocenters, confirming its complex three-dimensional configuration [3] [9].
Table 1: Key Chemical Identifiers of Clemizole Penicillin
Property | Value |
---|---|
CAS Registry Number | 6011-39-8 |
InChIKey | GKPMEGXMKPQRTN-CBDIPHIASA-N |
Molecular Formula | C₃₅H₃₈ClN₅O₄S |
Molecular Weight | 660.225 g/mol |
Defined Stereocenters | 3 |
The development of penicillin derivatives stems from Alexander Fleming’s serendipitous discovery in 1928, where Penicillium notatum mold inhibited Staphylococcus growth [1] [4]. However, penicillin’s instability and low yield hindered clinical application until the Oxford team (Florey, Chain, Heatley) pioneered purification methods in 1939–1941 [1] [5]. Their work utilized makeshift fermentation vessels (e.g., bedpans, ceramics) to produce sufficient penicillin for the first human trials in 1941, notably saving lives despite supply shortages [5] [10].
World War II catalyzed industrial-scale production, driven by U.S.-U.K. collaboration. Innovations like submerged fermentation with corn-steep liquor (U.S. Department of Agriculture, Peoria, IL) and isolation of high-yield Penicillium chrysogenum from a cantaloupe boosted yields 10-fold [1] [10]. By D-Day (1944), pharmaceutical consortia (Merck, Pfizer, Squibb) enabled mass battlefield deployment, transforming penicillin from a lab curiosity to a lifesaving broad-spectrum antibiotic [1] [5]. Post-1945, efforts shifted to overcoming resistance via semisynthetic derivatives (e.g., methicillin), setting the stage for advanced hybrids like clemizole penicillin [8] [10].
Table 2: Evolution of Penicillin Derivatives
Era | Key Advancements | Limitations Addressed |
---|---|---|
1928–1939 | Fleming’s discovery; Initial purification attempts | Instability, low yield |
1939–1945 | Oxford purification; U.S. mass-production techniques | Supply scarcity |
1945–1960 | Semisynthetic penicillins (e.g., ampicillin) | Narrow spectrum, acid instability |
1960–Present | Hybrid agents (e.g., clemizole penicillin) | Resistance; Adjuvant synergy |
Clemizole, first described in 1952 as an antihistamine (Allercur®), was repurposed due to its multifaceted pharmacology [7]. Beyond H₁ receptor antagonism, it exhibits serotonin receptor agonism (notably 5-HT₂) and modulates transient receptor potential cation channels (TRPC5), which influence cellular calcium signaling and inflammatory pathways [7] [9]. In clemizole penicillin, clemizole serves as a dual-functional adjunct:
The formulation rationale hinges on enhancing penicillin G’s efficacy against resistant strains. Patents highlight clemizole’s role in stabilizing penicillin in liquid suspensions using glycerol or citrate buffers, extending shelf-life [6]. Furthermore, clemizole’s physicochemical properties (e.g., lipophilicity) may improve tissue penetration, targeting infections in immune-privileged sites [2] [9].
Table 3: Clemizole Penicillin’s Dual Mechanisms of Action
Component | Primary Target | Biological Effect | Therapeutic Impact |
---|---|---|---|
Penicillin G | Penicillin-binding proteins | Inhibits peptidoglycan cross-linking → cell lysis | Direct bactericidal activity |
Clemizole | Histamine H₁ receptors; TRPC5 | Suppresses inflammation; Modulates ion channels | Symptom control; Potential resistance mitigation |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4